molecular formula C8H14ClNO3S B2668156 Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride CAS No. 2375269-52-4

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

Cat. No. B2668156
CAS RN: 2375269-52-4
M. Wt: 239.71
InChI Key: MYMMRKVAFHHTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 2375269-52-4 . It has a molecular weight of 239.72 . The IUPAC name for this compound is ethyl 2-amino-2lambda6-thiabicyclo[2.1.1]hex-1-ene-4-carboxylate 2-oxide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3S.ClH/c1-2-12-7(10)8-3-6(4-8)13(9,11)5-8;/h2-5H2,1H3,(H2,9,11);1H . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The compound can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This makes it a valuable building block in the synthesis of new bio-active compounds .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

  • N-Acylation and Photolysis : Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates undergo N-acylation by natural and synthetic phthalimidylamino acids, forming 2-aminoalkyloxazole-5-carboxylates upon irradiation at 300 nm in acetone. This process demonstrates the utility of these compounds in synthesizing various aminoalkyloxazole derivatives (Cox et al., 2003).

  • Photolysis in Alcohols and Amines : Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate exhibits two competing photolytic pathways in alcohols and amines, leading to ketene formation and imino-carbene formation, showcasing the compound's reactivity under photochemical conditions (Ang & Prager, 1992).

  • Aza-Diels-Alder Reactions : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates are synthesized via Aza-Diels-Alder reactions, indicating the potential for creating bicyclic amino acid derivatives through selective cycloadditions (Waldmann & Braun, 1991).

Novel Compound Development and Biological Activity

  • Antimalarial and Antimycobacterial Activities : Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterial properties, underscoring the therapeutic potential of these compounds (Ningsanont et al., 2003).

  • Catalytic Applications and Structural Analysis : The synthesis and structural analysis of complexes such as {2-Carbethoxy-6-[1-[(2,6-diethyl-phenyl)imino]ethyl]pyridine}CoCl2 reveal their potential in catalysis, particularly in ethylene oligomerization, demonstrating the applicability of ethyl 2-imino-2-oxo-2λ⁶-thiabicyclo[2.1.1]hexane-4-carboxylate derivatives in industrial processes (Sun, Zhao, & Gao, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-imino-2-oxo-2λ6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S.ClH/c1-2-12-7(10)8-3-6(4-8)13(9,11)5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMMRKVAFHHTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)S(=N)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2375269-52-4
Record name ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.